2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide
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Overview
Description
2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide, also known as FMPA, is a chemical compound used in scientific research for its potential pharmacological properties. This compound has gained attention due to its ability to modulate certain receptors in the brain, which may have implications for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide is not yet fully understood, but it is thought to involve modulation of the sigma-1 receptor. This receptor is known to interact with a variety of signaling pathways, including calcium signaling, protein kinase C, and NMDA receptors. By binding to the sigma-1 receptor, this compound may modulate these pathways and affect cellular processes in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, one study found that this compound can increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. Another study found that this compound can increase the expression of certain genes involved in synaptic plasticity, which may have implications for the treatment of depression.
Advantages and Limitations for Lab Experiments
2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been well-characterized in terms of its chemical and pharmacological properties. However, there are also some limitations to its use. For example, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound has not yet been extensively studied in vivo, so its potential therapeutic applications are not yet fully understood.
Future Directions
There are several potential future directions for research on 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide. One area of interest is the potential therapeutic applications of this compound for neurological disorders such as Alzheimer's disease and depression. Another area of interest is the development of more potent and selective sigma-1 receptor modulators, which may have greater therapeutic potential than this compound. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its effects on cellular processes in the brain.
Synthesis Methods
The synthesis of 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide involves several steps, including the reaction of 3-fluorobenzylamine with ethyl 2-bromoacetate to form 2-(3-fluorobenzyl)-2-oxoethyl bromide. This intermediate is then reacted with N-methyl-N-(4-methylbenzyl)amine to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications, and it is considered to be a relatively straightforward process.
Scientific Research Applications
2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide has been studied for its potential pharmacological properties, particularly its ability to modulate certain receptors in the brain. One study found that this compound can bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and protein synthesis. This receptor has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound may therefore have potential therapeutic applications for these conditions.
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-16-6-8-17(9-7-16)14-25(2)21(27)13-20-22(28)24-10-11-26(20)15-18-4-3-5-19(23)12-18/h3-9,12,20H,10-11,13-15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUCHIOWFTWFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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